molecular formula C11H11NO3 B2801135 N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide CAS No. 303129-60-4

N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide

Cat. No.: B2801135
CAS No.: 303129-60-4
M. Wt: 205.213
InChI Key: QSIGDQROAZBBQM-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide is a chemical compound that features a benzodioxin moiety attached to an acrylamide group

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide has several scientific research applications:

Mechanism of Action

Target of Action

The primary targets of N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide are cholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in nerve function and inflammation, respectively. The compound also exhibits antibacterial activity, particularly against Escherichia coli and Bacillus subtilis .

Mode of Action

This compound interacts with its targets by inhibiting their activity. This inhibition disrupts the normal function of the enzymes, leading to changes in the biochemical processes they regulate .

Biochemical Pathways

The inhibition of cholinesterases and lipoxygenase enzymes affects several biochemical pathways. Cholinesterases are involved in nerve signal transmission, so their inhibition can impact neurological function. Lipoxygenase enzymes participate in the synthesis of leukotrienes, which are involved in inflammatory responses .

Result of Action

The inhibition of cholinesterases and lipoxygenase enzymes by this compound can lead to a variety of molecular and cellular effects. For instance, it can disrupt nerve signal transmission and inflammatory responses . Additionally, the compound’s antibacterial activity can inhibit the growth of E. coli and B. subtilis, potentially leading to the disruption of bacterial biofilms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide typically involves the reaction of 1,4-benzodioxane-6-amine with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to yield the desired acrylamide derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxin moiety can be oxidized to form quinone derivatives.

    Reduction: The acrylamide group can be reduced to form the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acrylamide group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted acrylamides depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide is unique due to its acrylamide group, which allows it to participate in polymerization reactions, making it valuable in materials science. Additionally, its potential therapeutic applications in neurological disorders set it apart from other similar compounds.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-2-11(13)12-8-3-4-9-10(7-8)15-6-5-14-9/h2-4,7H,1,5-6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSIGDQROAZBBQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC2=C(C=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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